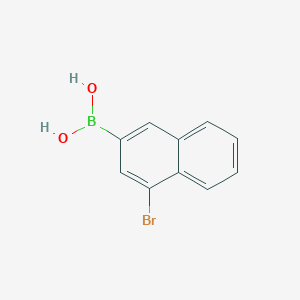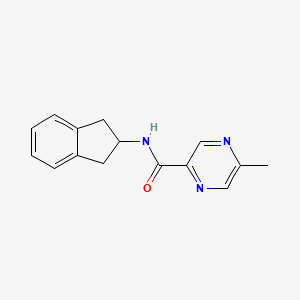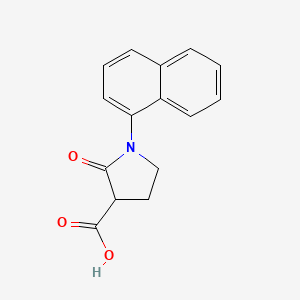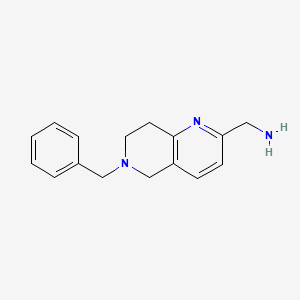
(4-Bromonaphthalen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromonaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H8BBrO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a bromonaphthalene moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromonaphthalen-2-yl)boronic acid can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the boronic acid group. The bromination is typically carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The resulting bromo-naphthalene is then subjected to a reaction with a boronic acid derivative, such as triisopropyl borate, in the presence of a palladium catalyst to form the desired this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and subsequent boronation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromonaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidative Cross-Coupling: This reaction involves the coupling of this compound with other boronic acids or organometallic reagents in the presence of an oxidant and a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidants: Such as hydrogen peroxide or oxygen, used in oxidative cross-coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Styrene Derivatives: Formed through coupling with vinyl halides.
Aplicaciones Científicas De Investigación
(4-Bromonaphthalen-2-yl)boronic acid has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: Employed in the development of novel therapeutic agents and drug candidates.
Biological Research: Utilized in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of (4-Bromonaphthalen-2-yl)boronic acid primarily involves its role as a reactant in coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromonaphthalene moiety provides the necessary electronic and steric properties to facilitate these reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromonaphthalen-1-yl)boronic acid
- (6-Bromonaphthalen-2-yl)boronic acid
- (6-Hydroxynaphthalen-2-yl)boronic acid
- (6-Isopropoxynaphthalen-2-yl)boronic acid
Uniqueness
(4-Bromonaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .
Propiedades
Fórmula molecular |
C10H8BBrO2 |
|---|---|
Peso molecular |
250.89 g/mol |
Nombre IUPAC |
(4-bromonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,13-14H |
Clave InChI |
FQSBOXRZPBOABZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CC=CC=C2C(=C1)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)





